molecular formula C10H9NOS2 B1294986 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 3919-81-1

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B1294986
CAS RN: 3919-81-1
M. Wt: 223.3 g/mol
InChI Key: UFIUHRONJXVXHC-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, other names or identifiers, and the class of compounds it belongs to.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This usually involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Optoelectronic Applications

  • Optical and Electronic Properties : The compound has been studied for its optical properties, showing absorption between 250 and 350 nm and an optical gap energy of approximately 3.91 eV. Theoretical calculations predict that it has significant polarizability and hyperpolarizability, suggesting potential applications in optoelectronic devices (Baroudi et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, often using Material Safety Data Sheets (MSDS) as a reference.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.


For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational chemistry tools. If you have a different compound or more specific questions about these topics, feel free to ask!


properties

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIUHRONJXVXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192431
Record name Rhodanine, 3-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

3919-81-1
Record name 3-p-Tolylrhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3919-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)rhodanine
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Record name 3919-81-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243532
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-METHYLPHENYL)RHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOC7D9V2TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Shahwar, MN Tahir, N Ahmad, MA Raza… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C10H9NOS2, the toluene group and the 2-thioxo-1,3-thiazolidin-4-one unit are planar with rms deviations of 0.0082 and 0.0136 Å, respectively. The dihedral …
Number of citations: 4 scripts.iucr.org
MT Omar, ME Shaban, NK El‐Aasar… - Helvetica Chimica …, 2008 - Wiley Online Library
Abstract Treatment of 3‐aryl‐2‐thioxo‐1,3‐thiazolidin‐4‐ones 1 with CN − and NCO − effected the ring cleavage providing [(cyanocarbonothioyl)amino]benzenes 4 and …
Number of citations: 3 onlinelibrary.wiley.com
H Odhar - 2014 - rave.ohiolink.edu
Parkinsonism is a progressive neurodegenerative disease that mainly affects elderly people. The disease is characterized by a progressive degeneration of dopaminergic neurons in …
Number of citations: 1 rave.ohiolink.edu
MA Raza, U Farwa, U Rashid, JK Maurin… - Journal of Molecular …, 2022 - Elsevier
This project was aimed to check the enzyme inhibition potential of the synthesized thiazolidinones. The target compounds (1–3) were prepared according to reported method and …
Number of citations: 5 www.sciencedirect.com
ŞH Üngören, S Albayrak, A Günay, L Yurtseven… - Tetrahedron, 2015 - Elsevier
Versatile syntheses of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives are reported from α-dioxothiazole systems and phosphoranes via Wittig reactions. …
Number of citations: 29 www.sciencedirect.com
C Nitsche, CD Klein - Tetrahedron Letters, 2012 - Elsevier
Two aqueous, one-pot, microwave-assisted methods for the rapid synthesis of N-substituted rhodanines from amine substrates are described. Alkyl- and benzylamines could be …
Number of citations: 45 www.sciencedirect.com
MA Raza, U Farwa, F Ishaque, AG Al-Sehemi - Computational Biology and …, 2023 - Elsevier
Computational designing of four different series (DG) of thiazolidinone was done starting from different amines which was further condensed with various aldehydes. These underwent …
Number of citations: 2 www.sciencedirect.com

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